molecular formula C22H24N4O2 B2652765 (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251702-70-1

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2652765
CAS RN: 1251702-70-1
M. Wt: 376.46
InChI Key: DXKRTMZJEUMHSK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a methylated naphthyridinyl group, and a pyrrolidinyl group. These groups are common in many bioactive compounds and can contribute to a variety of biological activities .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the ethoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the pyrrolidinyl group might participate in reactions typical of amines and cyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of an ether and an amine could impact the compound’s polarity and solubility .

Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones

Research by Deady & Devine (2006) explored the synthesis of novel heterocyclic systems from aminonaphthyridinones, revealing potential for creating new compounds with unique properties. This study highlights the chemical versatility and potential applications of naphthyridine derivatives in developing new chemical entities for various scientific applications (Deady & Devine, 2006).

DNA Interaction and Docking Studies

Kurt et al. (2020) synthesized and characterized new Schiff base ligands derived from naphthyridine derivatives, showing DNA binding activities. This research points to the application of naphthyridine derivatives in the design of drug candidates with specific interactions with biological molecules (Kurt et al., 2020).

Antiestrogenic Activity

Jones et al. (1979) reported on the synthesis and antiestrogenic activity of a naphthyridine derivative, showcasing its potential as a therapeutic agent in the treatment of estrogen receptor-positive cancers (Jones et al., 1979).

Synthesis and Characterization for Imaging in Parkinson's Disease

Wang et al. (2017) synthesized a naphthyridine derivative as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. This application underscores the utility of naphthyridine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing derivatives of the compound and testing their biological activities. This could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-3-28-17-9-7-16(8-10-17)25-20-18-11-6-15(2)24-21(18)23-14-19(20)22(27)26-12-4-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRTMZJEUMHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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